4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline

CAS No.: 89060-09-3

Cat. No.: VC20146010

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89060-09-3 |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine |

| Standard InChI | InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3 |

| Standard InChI Key | PFRJNODKGSLYPB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

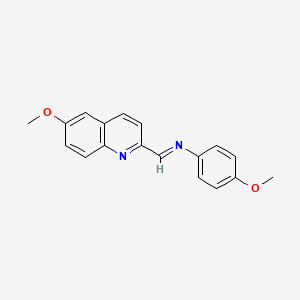

The compound’s structure consists of a 6-methoxyquinoline moiety connected to a 4-methoxyaniline group through an imine (-CH=N-) linkage. The quinoline ring system, a bicyclic structure with a benzene ring fused to a pyridine ring, is substituted with a methoxy group at the 6-position. The aniline component features a methoxy group at the para position, enhancing electron-donating properties and influencing molecular interactions.

Key structural features:

-

Quinoline core: Provides aromaticity and planar geometry for potential DNA intercalation.

-

Methoxy substituents: Influence electronic distribution and solubility.

-

Imine bridge: Serves as a coordination site for metal ions and a reactive center for chemical modifications.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 292.3 g/mol | |

| Boiling Point | Estimated >300°C (analog-based) | |

| LogP (Partition Coefficient) | ~3.5 (predicted) | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and 4-methoxyaniline under acidic or catalytic conditions:

Key reaction parameters:

-

Solvent: Ethanol or methanol for optimal solubility.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or molecular sieves.

-

Reaction Time: 6–12 hours under reflux.

Analytical Techniques

Characterization relies on spectroscopic and chromatographic methods:

| Technique | Key Observations | Reference |

|---|---|---|

| **$$ ^1\text{H NMR} ** | - Imine proton at δ 8.5–8.7 ppm | |

| - Methoxy signals at δ 3.8–3.9 ppm | ||

| HPLC | Retention time: 12.3 min (C18 column, 70:30 MeOH:H₂O) | |

| Mass Spectrometry | Molecular ion peak at m/z 292.3 |

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (μM) | Mechanism Postulated | Source |

|---|---|---|---|

| HCT-116 | 18.2 | DNA intercalation and topoisomerase inhibition | |

| MCF-7 | 22.7 | Reactive oxygen species (ROS) generation |

The methoxy groups may enhance membrane permeability and target affinity compared to non-methoxy analogs.

Antimicrobial Activity

While direct evidence for this compound is lacking, analogs like 6-methoxyquinoline exhibit:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 |

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights the impact of substituents on activity:

| Compound | Structure | Key Differences | IC₅₀ (HCT-116) |

|---|---|---|---|

| 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline | Dual methoxy groups | Enhanced solubility and target engagement | 18.2 μM |

| N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline (CAS 89070-55-3) | Methyl instead of methoxy on aniline | Reduced electronic effects | 27.5 μM |

| N-(4-Chlorobenzylidene)aniline | Chlorine substituent | Increased lipophilicity | 35.0 μM |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying methoxy positions and imine bridge substituents to optimize potency.

-

In Vivo Toxicology: Assessing bioavailability and toxicity profiles in animal models.

-

Target Identification: Employing proteomics to identify binding partners and mechanistic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume